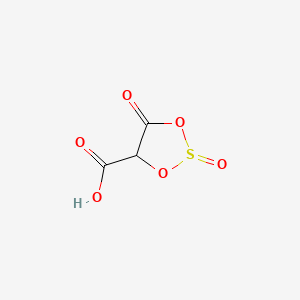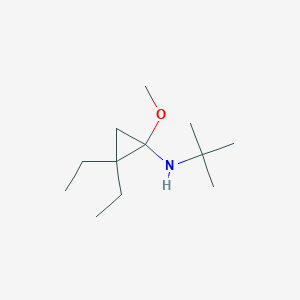methanone CAS No. 115499-97-3](/img/structure/B14299663.png)
[4-(Methoxymethoxy)phenyl](4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethoxy)phenylmethanone: is an organic compound with the molecular formula C16H16O4 It is characterized by the presence of two methoxy groups attached to phenyl rings, which are connected through a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)phenylmethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction , which is a widely used method for forming carbon-carbon bonds between aryl groups. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of 4-(Methoxymethoxy)phenylmethanone can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC) , ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-(Methoxymethoxy)phenylmethanone can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as or .
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as or are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(Methoxymethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.
Medicine: In medicinal chemistry, 4-(Methoxymethoxy)phenylmethanone is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of advanced polymers to the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The methoxy groups play a crucial role in its binding affinity and specificity towards the target enzymes. The pathways involved in its mechanism of action include the modulation of enzyme activity, alteration of substrate binding, and interference with the catalytic cycle.
Comparación Con Compuestos Similares
- [4-Methoxyphenyl]methanone
- [4-(Methoxymethoxy)phenyl]methanol
- [4-Methoxyphenyl]boronic acid
Comparison:
- [4-Methoxyphenyl]methanone lacks the additional methoxy group, making it less versatile in terms of chemical reactivity.
- [4-(Methoxymethoxy)phenyl]methanol has a hydroxyl group instead of a methanone group, which alters its chemical properties and reactivity.
- [4-Methoxyphenyl]boronic acid is primarily used in cross-coupling reactions, whereas 4-(Methoxymethoxy)phenylmethanone has broader applications in various fields.
The uniqueness of 4-(Methoxymethoxy)phenylmethanone lies in its dual methoxy groups and methanone linkage, which provide distinct chemical properties and reactivity patterns compared to similar compounds.
Propiedades
| 115499-97-3 | |
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
[4-(methoxymethoxy)phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O4/c1-18-11-20-15-9-5-13(6-10-15)16(17)12-3-7-14(19-2)8-4-12/h3-10H,11H2,1-2H3 |
Clave InChI |
ZFDHCWBUWZVQLV-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



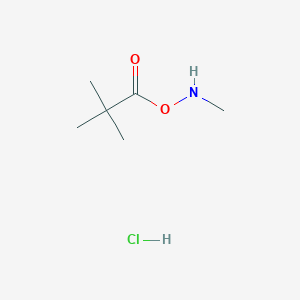
![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
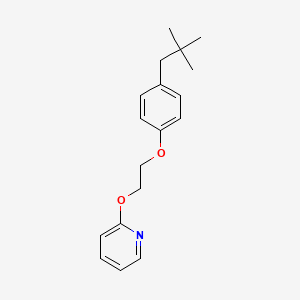
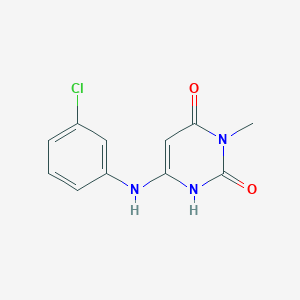

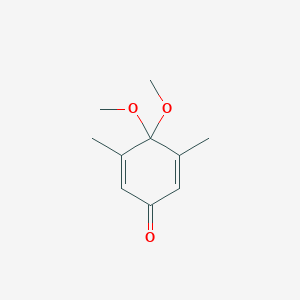

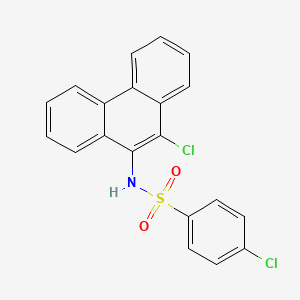
![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
